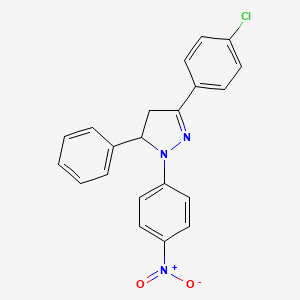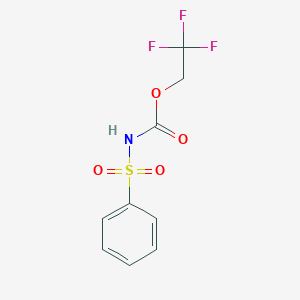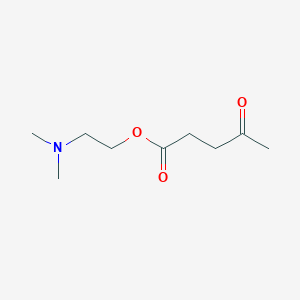
2-(Dimethylamino)ethyl 4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 4-oxopentanoate is a chemical compound that has garnered attention due to its versatile applications in various fields. It is known for its potential use as a green solvent and has been studied extensively for its properties and applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-oxopentanoate can be achieved through several methods. One notable method involves base-catalyzed Michael additions from readily available building blocks. This method is advantageous due to its swift reaction time (approximately 30 minutes), solvent-free conditions, and the use of catalytic amounts of base (less than 6.5 mol%). This approach aligns with green chemistry principles and results in high purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity while adhering to environmental and safety regulations. The retrosynthetic approach is often employed to identify novel, shorter synthetic routes that are more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acids, and bases. The conditions for these reactions vary depending on the desired product. For example, base-catalyzed Michael additions are used for the synthesis of the compound, while other reactions may require different catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 4-oxopentanoate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 4-oxopentanoate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the properties and functions of other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl 4-oxopentanoate include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Ethyl 4-oxopentanoate: Another compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a green solvent and its versatility in various chemical reactions set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63050-07-7 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(11)4-5-9(12)13-7-6-10(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
OJRMYVJVWJSOSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
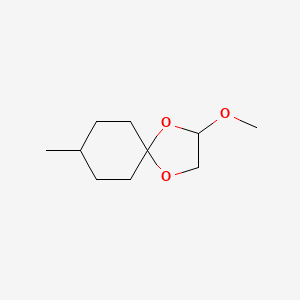
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)

![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

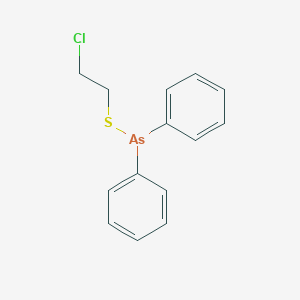
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
